3-Ethoxy-5-methoxyphenylboronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

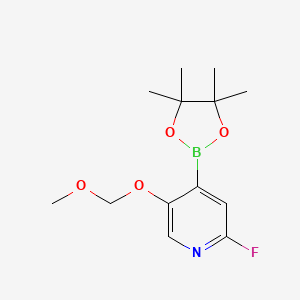

3-Ethoxy-5-methoxyphenylboronic acid is a boronic acid derivative with the molecular formula C9H13BO4 . It has a molecular weight of 196.01 g/mol . This compound is typically used in laboratory settings .

Molecular Structure Analysis

The InChI code for 3-Ethoxy-5-methoxyphenylboronic acid is1S/C9H13BO4/c1-3-14-9-5-7 (10 (11)12)4-8 (6-9)13-2/h4-6,11-12H,3H2,1-2H3 . The Canonical SMILES string is B (C1=CC (=CC (=C1)OCC)OC) (O)O . Physical And Chemical Properties Analysis

3-Ethoxy-5-methoxyphenylboronic acid is a solid at room temperature . It has a topological polar surface area of 58.9 Ų and a complexity of 165 . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors .Applications De Recherche Scientifique

Suzuki–Miyaura Coupling

3-Ethoxy-5-methoxyphenylboronic acid can be used as a reagent in the Suzuki–Miyaura (SM) coupling . This is arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reaction to date . The success of SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Protodeboronation

Protodeboronation of pinacol boronic esters is another application . This process utilizes a radical approach and can be paired with a Matteson–CH2– homologation . This allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .

Synthesis of δ-®-coniceine and indolizidine 209B

The protodeboronation process was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B . These are complex organic compounds with potential applications in pharmaceuticals .

Development of Organic Optoelectronic Devices

3-Ethoxy-5-methoxyphenylboronic acid can be used in the development of efficient organic optoelectronic devices . These devices can be used in light-driven systems .

Preparation of Pyrazolopyrimidinamine Derivatives

This compound can also be used as a reactant for the preparation of pyrazolopyrimidinamine derivatives . These derivatives can act as tyrosine and phosphinositide kinase inhibitors , which have potential applications in the treatment of various diseases.

Synthesis of Benzimidazole Conjugates

3-Ethoxy-5-methoxyphenylboronic acid can be used in the synthesis of benzimidazole conjugates . These conjugates have potential applications in the field of medicinal chemistry .

Safety and Hazards

Mécanisme D'action

Target of Action

3-Ethoxy-5-methoxyphenylboronic acid is a type of organoboron compound Organoboron compounds are generally known to interact with various biological targets, including enzymes and receptors, depending on their specific structures .

Mode of Action

Organoboron compounds like this are often used in suzuki-miyaura cross-coupling reactions . In these reactions, the organoboron compound acts as a nucleophile, transferring an organic group from boron to a metal catalyst (such as palladium), a process known as transmetalation .

Biochemical Pathways

Organoboron compounds are known to be involved in various biochemical processes, particularly in the formation of carbon-carbon bonds via suzuki-miyaura cross-coupling reactions . These reactions are fundamental to many synthetic procedures in medicinal chemistry and materials science .

Pharmacokinetics

The pharmacokinetic properties of organoboron compounds can vary widely depending on their specific structures .

Result of Action

The result of its action in a suzuki-miyaura cross-coupling reaction would be the formation of a new carbon-carbon bond .

Action Environment

The action of 3-Ethoxy-5-methoxyphenylboronic acid, like other organoboron compounds, can be influenced by various environmental factors. These factors can include temperature, pH, and the presence of other substances that can interact with the compound . The stability and efficacy of the compound can also be affected by these factors.

Propriétés

IUPAC Name |

(3-ethoxy-5-methoxyphenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BO4/c1-3-14-9-5-7(10(11)12)4-8(6-9)13-2/h4-6,11-12H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVQPNPUVNUEEON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)OCC)OC)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethoxy-5-methoxyphenylboronic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Amino-2-azaspiro[4.4]nonan-3-one hydrochloride](/img/structure/B6301148.png)

![Carbonofluoridothioic acid S-[2-(4-chlorophenyl)-2,2-difluoroethyl] ester](/img/structure/B6301193.png)